molecular formula C8H7N3S B14224759 3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole CAS No. 828254-45-1

3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole

Cat. No.: B14224759
CAS No.: 828254-45-1
M. Wt: 177.23 g/mol
InChI Key: SGUOKOOVCTXYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 3-Chloro-4-pyridin-3-yl-1,2,5-thiadiazole
  • 4-Methyl-1,2,3-thiadiazole-5-yl-formamide
  • 1,3,4-Thiadiazole derivatives

Comparison: 3-Methyl-4-pyridin-3-yl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

CAS No.

828254-45-1

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

3-methyl-4-pyridin-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C8H7N3S/c1-6-8(11-12-10-6)7-3-2-4-9-5-7/h2-5H,1H3

InChI Key

SGUOKOOVCTXYFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSN=C1C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.